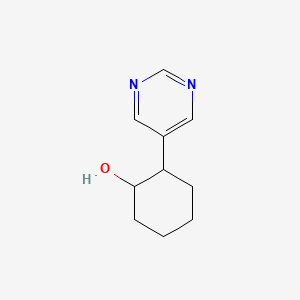

2-(Pyrimidin-5-yl)cyclohexan-1-ol

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic Synthesis

The pyrimidine nucleus is a fundamental heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. nih.gov This structural motif is of immense importance in chemistry and biology. Pyrimidine and its derivatives are central to life itself, forming the backbone of nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA. nih.govnih.govrsc.org

Beyond their biological role, pyrimidines are considered a "privileged scaffold" in medicinal chemistry due to their versatile pharmacological activities. bohrium.comexlibrisgroup.com The pyrimidine ring system is a key component in numerous therapeutic agents with a wide array of applications, including anticancer, anti-inflammatory, antibacterial, antiviral, and antidepressant properties. rsc.orgbohrium.com Approximately 59% of FDA-approved small-molecule drugs contain a nitrogen heterocycle, highlighting the importance of structures like pyrimidine. springernature.comnih.gov

The synthetic versatility of the pyrimidine ring allows for extensive structural modifications, enabling chemists to fine-tune the biological and physical properties of the resulting molecules. peeref.com This adaptability has made pyrimidine derivatives a major focus in the development of novel drugs and functional organic materials. nih.gov

Architectural Role of the Cyclohexanol (B46403) Moiety in Molecular Design

Cyclohexanol, an organic compound with the formula C₆H₁₁OH, consists of a cyclohexane (B81311) ring with a hydroxyl group attached. wikipedia.org While it serves as a high-volume industrial chemical, primarily as a precursor to nylon, its structural features are also strategically employed in molecular design. wikipedia.orgnih.gov

The cyclohexanol moiety provides a non-planar, flexible, and three-dimensional scaffold. This is in contrast to the flat, aromatic nature of many heterocyclic rings. In drug design, incorporating a cyclohexyl ring can improve the pharmacokinetic properties of a molecule by increasing its lipophilicity and metabolic stability. The specific conformation of the cyclohexane ring can also play a crucial role in how a molecule fits into the active site of a target protein. acs.org The hydroxyl group of cyclohexanol offers a key point for further chemical reactions, such as oxidation to cyclohexanone (B45756) or esterification to create plasticizers. wikipedia.org This reactive handle is essential for building more complex molecular architectures.

Overview of 2-(Pyrimidin-5-yl)cyclohexan-1-ol (B6265209) as a Prototypical Hybrid Compound

The compound this compound merges the key features of its constituent parts: the biologically significant pyrimidine ring and the structurally important cyclohexanol group. While extensive research dedicated solely to this specific molecule is not widely documented, its structure makes it an excellent model for understanding the interplay between these two moieties.

Based on related structures, the synthesis of such a compound could potentially be achieved through methods like the Stephen aldehyde synthesis followed by reduction, or through multicomponent reactions. ijper.org The chemical properties of this hybrid molecule would be dictated by both the pyrimidine and the cyclohexanol. The pyrimidine ring can engage in various coupling reactions, and the secondary alcohol of the cyclohexanol is a site for oxidation or substitution.

Research on similar structures, such as pyrimidine-substituted ethanols, has shown that the combination of a pyrimidine ring and a hydroxyl-bearing side chain can be crucial for biological activity, including anti-cancer properties. nih.gov

Table 1: General Properties and Potential Reactions of Pyrimidine-Cyclohexanol Systems

| Property/Reaction | Description |

| Physical State | Likely a solid at room temperature, similar to cyclohexanol. wikipedia.org |

| Solubility | Expected to have moderate solubility in organic solvents. |

| Oxidation | The secondary alcohol can be oxidized to the corresponding ketone, 2-(pyrimidin-5-yl)cyclohexan-1-one. wikipedia.org |

| Esterification | The hydroxyl group can be esterified to form various esters. wikipedia.org |

| Substitution | The pyrimidine ring can undergo nucleophilic aromatic substitution, depending on other ring substituents. |

| Coupling Reactions | The pyrimidine moiety can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity. nih.gov |

Contextualizing this compound within N-Heterocyclic Alcohol Chemistry

N-heterocyclic alcohols, a class to which this compound belongs, are valuable intermediates in organic synthesis. springernature.comnih.gov These compounds contain both a nitrogen-containing heterocyclic ring and an alcohol functional group. This dual functionality allows for a diverse range of chemical transformations.

For instance, N-heterocyclic alcohols are excellent substrates for superacid-promoted Friedel–Crafts reactions, where they can ionize to form reactive intermediates that arylate other aromatic compounds. acs.org They are also used in dehydrogenative coupling reactions, where the alcohol is used as a building block to synthesize more complex heterocyles, producing only water and hydrogen gas as byproducts. nih.govresearchgate.net Furthermore, N-heterocyclic carbenes can catalyze the conjugate addition of alcohols to activated alkenes, demonstrating another facet of the reactivity of the alcohol moiety in proximity to a heterocycle. acs.org

In the case of this compound, the pyrimidine ring can influence the reactivity of the adjacent alcohol, and vice-versa. The electron-withdrawing nature of the pyrimidine ring may affect the acidity of the hydroxyl proton and the reactivity of the alcohol in oxidation and substitution reactions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyrimidin-5-ylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10-4-2-1-3-9(10)8-5-11-7-12-6-8/h5-7,9-10,13H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQCRODVEALFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CN=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 2 Pyrimidin 5 Yl Cyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(Pyrimidin-5-yl)cyclohexan-1-ol (B6265209), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques allows for a comprehensive assignment of its structure.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyrimidine (B1678525) ring and the cyclohexanol (B46403) ring.

The protons on the pyrimidine ring are anticipated to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.5 ppm. Specifically, the proton at the C2 position of the pyrimidine ring is expected to be the most downfield-shifted due to the deshielding effect of the two adjacent nitrogen atoms, likely appearing above δ 9.0 ppm. chemicalbook.com The protons at the C4 and C6 positions would also reside in the aromatic region, with their exact chemical shifts influenced by the electronic environment. chemicalbook.com

The protons of the cyclohexanol ring would be observed in the aliphatic region, generally between δ 1.0 and 4.5 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to be the most downfield in this region, typically appearing between δ 3.4 and 4.5 ppm, due to the electron-withdrawing effect of the oxygen atom. libretexts.org The proton on the carbon adjacent to the pyrimidine ring (CH-pyrimidine) would also be shifted downfield. The remaining methylene (B1212753) protons of the cyclohexyl ring would produce a complex pattern of overlapping multiplets in the upfield region of the spectrum. chemicalbook.com

Spin-spin coupling between adjacent non-equivalent protons would lead to the splitting of signals into multiplets, providing valuable information about the connectivity of the protons. For instance, the coupling between the protons on the cyclohexanol ring would reveal their relative positions.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

| Pyrimidine H-2 | > 9.0 |

| Pyrimidine H-4/H-6 | 8.5 - 9.0 |

| Cyclohexyl CH-OH | 3.4 - 4.5 libretexts.org |

| Cyclohexyl CH-pyrimidine | 2.5 - 3.5 |

| Cyclohexyl CH₂ | 1.0 - 2.5 |

| Hydroxyl OH | Variable |

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Backbone Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region, typically between δ 120 and 160 ppm. chemicalbook.com The carbon at the C2 position is generally the most deshielded. The carbons of the cyclohexanol ring will appear in the aliphatic region. The carbon atom bonded to the hydroxyl group (C-OH) is characteristically found in the range of δ 50 to 80 ppm. libretexts.org The carbon atom attached to the pyrimidine ring will also be shifted downfield compared to the other cyclohexyl carbons due to the influence of the aromatic ring. The remaining methylene carbons of the cyclohexyl ring will appear at higher fields. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Pyrimidine C-2 | 155 - 160 chemicalbook.com |

| Pyrimidine C-4/C-6 | 150 - 158 chemicalbook.com |

| Pyrimidine C-5 | 120 - 130 chemicalbook.com |

| Cyclohexyl C-OH | 50 - 80 libretexts.org |

| Cyclohexyl C-pyrimidine | 40 - 55 |

| Cyclohexyl CH₂ | 20 - 40 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. qiboch.com The IR spectrum of this compound would exhibit characteristic absorption bands for the pyrimidine ring and the hydroxyl group.

Characteristic Vibrational Modes of the Pyrimidine Ring

The pyrimidine ring gives rise to a series of characteristic absorption bands in the IR spectrum. These include:

C=C and C=N stretching vibrations : These typically appear in the region of 1650-1550 cm⁻¹. vandanapublications.comresearchgate.net

C-H stretching vibrations : Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.

Ring breathing vibrations : These occur at lower frequencies and are characteristic of the heterocyclic ring structure. core.ac.uk

C-H out-of-plane bending : These absorptions are found in the fingerprint region and can provide information about the substitution pattern of the ring.

Hydroxyl Group Vibrational Analysis

The hydroxyl (-OH) group is one of the most easily identifiable functional groups in an IR spectrum.

O-H stretching vibration : This appears as a broad and strong absorption band in the region of 3600-3200 cm⁻¹. libretexts.orglibretexts.org The broadening is a result of intermolecular hydrogen bonding. In a dilute solution of a nonpolar solvent, a sharper, less intense peak for the free, non-hydrogen-bonded O-H stretch might be observed around 3600 cm⁻¹. libretexts.org

C-O stretching vibration : The stretching of the carbon-oxygen single bond in a secondary alcohol like cyclohexanol typically gives a strong absorption in the range of 1100-1000 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (hydrogen-bonded) | 3600 - 3200 (broad, strong) libretexts.orglibretexts.org |

| Aromatic (Pyrimidine) | C-H Stretch | > 3000 |

| Aliphatic (Cyclohexyl) | C-H Stretch | 2950 - 2850 |

| Pyrimidine Ring | C=C and C=N Stretch | 1650 - 1550 vandanapublications.comresearchgate.net |

| Alcohol | C-O Stretch | 1100 - 1000 libretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. scielo.brmsu.edunih.gov When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. scielo.br The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the presence of chromophores. youtube.com

For this compound, the primary chromophore is the pyrimidine ring. The cyclohexanol portion of the molecule, being saturated, does not exhibit significant absorption in the standard UV-Vis range (200-800 nm). scielo.br The electronic transitions observed are therefore primarily associated with the pyrimidine moiety.

The pyrimidine ring is a heteroaromatic system containing nitrogen atoms, which gives rise to characteristic electronic transitions. The principal transitions expected for the pyrimidine chromophore are π → π* and n → π* transitions. youtube.comrsc.org The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, are of lower intensity and appear at longer wavelengths. youtube.comrsc.org

The absorption spectrum of pyrimidine itself shows a low-intensity band corresponding to the n → π* transition and more intense bands at shorter wavelengths for the π → π* transitions. rsc.org The substitution on the pyrimidine ring at the 5-position with a cyclohexanol group is expected to cause a shift in the absorption maxima (λmax) compared to unsubstituted pyrimidine. This shift, known as a bathochromic (red) or hypsochromic (blue) shift, is influenced by the electronic effects of the substituent. youtube.com

In the case of this compound, the alkyl substituent (cyclohexanol) is likely to cause a slight bathochromic shift. A similar pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine-4-yl) -2H-chromen-2-one, was found to have a λmax of 275 nm. nih.gov Based on data for analogous 5-substituted pyrimidines, the expected UV-Vis absorption data for this compound in a non-polar solvent are summarized in the table below. rsc.orgnih.govresearchgate.net

| Expected UV-Vis Absorption Data for this compound | |

| Transition | Expected λmax (nm) |

| π → π | ~ 240 - 260 |

| n → π | ~ 270 - 290 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. libretexts.org In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation into smaller, charged species.

For this compound (C10H14N2O), the nominal molecular weight is 178 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 178.

The fragmentation of this compound is anticipated to proceed through several characteristic pathways, influenced by the presence of the alcohol and pyrimidine functional groups. libretexts.org Cleavage of bonds adjacent to the oxygen atom of the alcohol is a common fragmentation route for alcohols. libretexts.org Additionally, the pyrimidine ring can undergo characteristic ring-opening and fragmentation processes. nih.gov

Key expected fragmentation pathways include:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O), which would result in a fragment ion at m/z 160.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can occur. For a secondary amine, the base peak often results from C-C cleavage adjacent to the C-N bond. libretexts.org

Cleavage of the Cyclohexane (B81311) Ring: The cyclohexane ring can undergo fragmentation, leading to the loss of alkyl fragments.

Fragmentation of the Pyrimidine Ring: The pyrimidine ring can cleave, leading to characteristic fragments.

Based on these general principles, a table of expected major fragment ions for this compound is presented below.

| Proposed Fragmentation of this compound | |

| Fragment Ion | Proposed Structure/Loss |

| [M]+• | C₁₀H₁₄N₂O |

| [M-H₂O]+• | Loss of water |

| [M-C₂H₄]+• | Loss of ethene from cyclohexane ring |

| [C₆H₁₀O]+• | Cyclohexanol fragment |

| [C₄H₃N₂]+ | Pyrimidine fragment |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. acs.org This precision allows for the determination of the elemental composition of the ion, confirming the molecular formula of the parent compound and its fragments. acs.orgresearchgate.net

For this compound, HRMS would be used to confirm its molecular formula of C₁₀H₁₄N₂O. The expected exact mass can be calculated using the precise masses of the most abundant isotopes of each element.

| HRMS Data for this compound | |

| Molecular Formula | C₁₀H₁₄N₂O |

| Calculated Exact Mass | 178.1106 |

| Expected [M+H]+ | 179.1184 |

Computational and Theoretical Investigations of 2 Pyrimidin 5 Yl Cyclohexan 1 Ol

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics simulations and conformational analysis are standard computational methods used to predict the stable conformations of molecules and their dynamic behavior. These techniques are instrumental in understanding how a molecule's structure influences its properties.

The cyclohexanol (B46403) ring in 2-(Pyrimidin-5-yl)cyclohexan-1-ol (B6265209) is expected to adopt various conformations, with the chair form being the most stable due to its minimization of angular and torsional strain. The boat and twist-boat conformations are typically higher in energy. The presence of two substituents on the cyclohexane (B81311) ring, the hydroxyl group and the pyrimidin-5-yl group, leads to the possibility of cis and trans diastereomers, each with its own set of conformational preferences.

In a computational study, the relative energies of the different chair conformations (with substituents in axial or equatorial positions) would be calculated to determine the most stable arrangement. For the trans isomer, for instance, a diequatorial arrangement of the two bulky substituents would likely be the lowest energy conformation, minimizing steric hindrance. For the cis isomer, one substituent would be axial and the other equatorial, and the preferred conformation would depend on the relative steric demands of the hydroxyl and pyrimidinyl groups.

Table 1: Hypothetical Relative Energies of Cyclohexanol Ring Conformations for trans-2-(Pyrimidin-5-yl)cyclohexan-1-ol

| Conformation | Substituent Positions | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Chair | Diequatorial | 0.00 | >99 |

| Chair | Diaxial | Data not available | <1 |

| Boat | - | Data not available | <1 |

Note: This table is hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.

The presence of a hydroxyl group (a hydrogen bond donor) and a pyrimidine (B1678525) ring with nitrogen atoms (hydrogen bond acceptors) suggests the possibility of intramolecular hydrogen bonding. jchemrev.commdpi.com Such an interaction could significantly influence the conformational preferences of the molecule. For example, a hydrogen bond between the hydroxyl proton and one of the nitrogen atoms of the pyrimidine ring could stabilize a conformation that might otherwise be less favorable due to steric clashes.

Computational methods such as Density Functional Theory (DFT) would be employed to investigate the presence and strength of such intramolecular hydrogen bonds. The analysis would involve examining the geometric parameters of the optimized structures (e.g., the distance between the hydroxyl hydrogen and the pyrimidine nitrogen) and calculating the interaction energy.

Steric interactions between the pyrimidinyl group and the cyclohexanol ring would also play a crucial role in determining the molecule's shape. The size of the pyrimidinyl group would likely disfavor conformations where it is in an axial position, leading to a strong preference for an equatorial orientation to minimize 1,3-diaxial interactions.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into the structures of transition states and the factors that control selectivity.

The synthesis of this compound would likely involve the formation of the C-C bond between the pyrimidine and cyclohexane rings. A plausible synthetic route could be the reaction of a pyrimidinyl nucleophile with cyclohexene (B86901) oxide or the addition of a pyrimidinyl organometallic reagent to cyclohexanone (B45756) followed by reduction.

Computational studies would focus on modeling these key bond-forming steps. By calculating the potential energy surface of the reaction, researchers could identify the transition state structures. The geometry and energy of the transition state provide crucial information about the reaction barrier and the factors that influence the reaction rate. For example, the orientation of the reactants in the transition state would be analyzed to understand how stereoselectivity arises.

For synthetic methods where issues of regioselectivity or stereoselectivity arise, computational modeling can be particularly insightful. For instance, in the reaction of a pyrimidinyl nucleophile with an unsymmetrically substituted cyclohexene oxide, the preferred site of attack (regioselectivity) could be predicted by comparing the activation energies for the two possible pathways.

Similarly, the stereoselectivity of a reaction, such as the reduction of a pyrimidinyl-substituted cyclohexanone, could be predicted by modeling the approach of the reducing agent to the carbonyl group. By comparing the energies of the transition states leading to the different stereoisomeric products (e.g., cis vs. trans), the favored outcome can be determined. These predictions are invaluable for designing synthetic routes that efficiently produce the desired isomer.

Table 2: Hypothetical Calculated Activation Energies for a Key Synthetic Step

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |

|---|---|---|---|

| Formation of cis-isomer | TS-cis | Data not available | Data not available |

Note: This table is hypothetical and for illustrative purposes only, as specific computational data for the synthesis of this compound is not available.

Chemical Reactivity and Functional Group Transformations of 2 Pyrimidin 5 Yl Cyclohexan 1 Ol

Reactivity of the Hydroxyl Group

The secondary alcohol functionality in 2-(pyrimidin-5-yl)cyclohexan-1-ol (B6265209) is a versatile site for various chemical modifications, including esterification, etherification, oxidation, and deoxygenation. The proximity of the electron-withdrawing pyrimidine (B1678525) ring may influence the reactivity of this hydroxyl group compared to a simple cyclohexanol (B46403).

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids or proceed directly with the more reactive acid derivatives. For instance, the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, can be employed. scispace.comyoutube.com Alternatively, reaction with an acyl chloride or acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen halide or carboxylic acid byproduct, provides a more rapid and often higher-yielding route to the ester. organic-chemistry.org

Table 1: Representative Esterification Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetic Anhydride | 2-(Pyrimidin-5-yl)cyclohexyl acetate |

Table 2: Representative Etherification Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | 1. Sodium Hydride 2. Methyl Iodide | 5-(2-methoxycyclohexyl)pyrimidine |

Oxidation Reactions to Ketones

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 2-(pyrimidin-5-yl)cyclohexan-1-one. A variety of oxidizing agents can be employed for this transformation. nih.govyoutube.com Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (chromic acid), which are effective for oxidizing secondary alcohols to ketones without further oxidation. researchgate.net Milder and more environmentally friendly methods, such as the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or the Dess-Martin periodinane oxidation, are also widely used and offer high selectivity. youtube.com The choice of oxidant will depend on factors such as scale, desired purity, and tolerance of other functional groups in the molecule. For instance, the oxidation of cyclohexanol to cyclohexanone (B45756) is a well-established industrial process. youtube.comresearchgate.net

Table 3: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Conditions |

|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0 °C to room temperature |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane, -78 °C to room temperature |

Deoxygenation Strategies

The removal of the hydroxyl group from this compound to yield 5-cyclohexylpyrimidine can be accomplished through several deoxygenation methods. One of the most common approaches is the Barton-McCombie deoxygenation. This two-step procedure involves the conversion of the alcohol to a thiocarbonyl derivative, such as a xanthate or a thiocarbamate, followed by radical-mediated reduction with a tin hydride, typically tributyltin hydride (Bu₃SnH), and a radical initiator like azobisisobutyronitrile (AIBN).

Another strategy involves the direct hydrodeoxygenation of the alcohol. This can be achieved using catalytic methods, often employing transition metal catalysts like ruthenium or palladium on a support such as ceria or carbon, under a hydrogen atmosphere. researchgate.netrsc.orgresearchgate.netrsc.org These methods are often promoted by the presence of an acidic co-catalyst and can be effective for the selective removal of a hydroxyl group while preserving the aromatic ring. The specific conditions, including catalyst, solvent, temperature, and pressure, would need to be optimized for the specific substrate.

Reactivity of the Pyrimidine Ring and Nitrogen Atoms

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic nature makes it generally unreactive towards electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present on the ring.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult to achieve due to the deactivating effect of the two nitrogen atoms. researchgate.net If such a reaction were to occur, it would be directed to the C-5 position, which is the most electron-rich carbon atom in the pyrimidine ring. quimicaorganica.orgquora.comyoutube.com However, in the case of this compound, the 5-position is already substituted with the cyclohexanol moiety. Therefore, further electrophilic substitution on the pyrimidine ring itself is highly unlikely under standard electrophilic aromatic substitution conditions. Any electrophilic attack would more likely occur on the cyclohexyl ring if forcing conditions were used, though this is not a typical reaction pathway for this class of compounds.

Nucleophilic Aromatic Substitution on the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of a good leaving group, such as a halide, at the C-2, C-4, or C-6 positions of the pyrimidine ring. While this compound itself does not possess a leaving group on the pyrimidine ring, derivatives of this compound where a halogen is introduced at one of these positions would be expected to undergo nucleophilic substitution.

For example, if a chlorine or bromine atom were present at the C-2 or C-4 position of the pyrimidine ring, it could be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. researchgate.net The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring. The steric bulk of the 5-cyclohexyl group might influence the rate of substitution, potentially favoring attack at the less hindered C-2 or C-6 positions over the C-4 position.

Table 4: Potential Nucleophilic Aromatic Substitution Reactions on Halogenated 5-Cyclohexylpyrimidine Derivatives

| Reactant | Nucleophile | Potential Product |

|---|---|---|

| 2-Chloro-5-cyclohexylpyrimidine | Ammonia | 5-Cyclohexylpyrimidin-2-amine |

| 4-Bromo-5-cyclohexylpyrimidine | Sodium Methoxide | 5-Cyclohexyl-4-methoxypyrimidine |

It is important to note that the specific conditions for these reactions would need to be determined empirically, taking into account the nature of the nucleophile, the leaving group, and the potential for side reactions.

Alkylation and Acylation of Pyrimidine Nitrogens

The pyrimidine ring in this compound possesses two nitrogen atoms that are potential sites for electrophilic attack, such as alkylation and acylation. The reactivity and regioselectivity of these transformations are influenced by the electronic properties of the pyrimidine ring and the steric hindrance imposed by the adjacent cyclohexanol substituent.

Alkylation: The alkylation of pyrimidines typically occurs at one of the ring nitrogen atoms. libretexts.org The choice of solvent and base can significantly influence the regioselectivity of the reaction, directing the alkylation to either the N1 or N3 position. beilstein-journals.org For 5-substituted pyrimidines, the electronic nature of the substituent plays a crucial role in determining the site of alkylation. In the case of this compound, the cyclohexanol group is primarily an alkyl substituent with a weak electron-donating effect, which may not strongly influence the regioselectivity electronically. However, steric factors could favor alkylation at the more accessible nitrogen atom. The use of different alkylating agents, such as alkyl halides or tosylates, in the presence of a suitable base like sodium hydride or potassium carbonate in an aprotic solvent like THF or DMF, can be employed to achieve N-alkylation. beilstein-journals.org

Acylation: The acylation of the pyrimidine nitrogens in this compound can be achieved using acylating agents like acyl chlorides or anhydrides. orientjchem.org This reaction introduces an acyl group onto one of the nitrogen atoms, forming an N-acylpyrimidinium species. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid generated during the reaction. researchgate.net The conditions for N-acylation can be optimized to favor the desired product and minimize side reactions. researchgate.net Catalyst-free acylation methods have also been developed, offering a greener alternative. orientjchem.org

Below is a table summarizing plausible alkylation and acylation reactions on the pyrimidine moiety.

| Reaction | Reagents and Conditions | Expected Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I), NaH, THF | N-alkylated this compound |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Pyridine, CH₂Cl₂ | N-acylated this compound |

Transformations of the Cyclohexane (B81311) Ring

The cyclohexane ring of this compound offers several avenues for chemical modification, including alterations to its stereochemistry and the introduction of new functional groups.

Introduction of Additional Functionalities onto the Cyclohexane Ring

The cyclohexane ring can be further functionalized to introduce new chemical entities, thereby expanding the molecular diversity of the core structure.

Oxidation to Ketone: A primary transformation is the oxidation of the secondary alcohol to the corresponding ketone, 2-(pyrimidin-5-yl)cyclohexanone. A variety of oxidizing agents can be employed for this purpose, including chromium-based reagents (e.g., PCC, PDC), Swern oxidation, or Dess-Martin periodinane. The choice of oxidant allows for mild and selective conversion of the alcohol to the ketone without affecting the pyrimidine ring. The resulting ketone is a versatile intermediate for further modifications. bldpharm.com

Formation of Alkenes: Dehydration of this compound under acidic conditions can lead to the formation of a carbon-carbon double bond within the cyclohexane ring, yielding 5-(cyclohex-1-en-1-yl)pyrimidine (B13257132) or 5-(cyclohex-2-en-1-yl)pyrimidine. The regioselectivity of the elimination would depend on the stability of the resulting alkene. This double bond can then serve as a handle for a variety of subsequent functionalizations, such as epoxidation, dihydroxylation, or halogenation.

Introduction of Axial and Equatorial Substituents: The stereochemistry of the cyclohexane ring is critical, with substituents occupying either axial or equatorial positions. youtube.comfiveable.melibretexts.orglumenlearning.com The introduction of new substituents can be controlled to favor a specific orientation based on the reaction mechanism and the steric and electronic properties of the existing groups. For instance, nucleophilic addition to the corresponding ketone can lead to the formation of either an axial or equatorial alcohol, depending on the approach of the nucleophile.

| Reaction | Reagents and Conditions | Functional Group Introduced |

| Oxidation | PCC, CH₂Cl₂ | Carbonyl (Ketone) |

| Dehydration | H₂SO₄, Heat | Alkene |

| Epoxidation of Alkene | m-CPBA, CH₂Cl₂ | Epoxide |

| Dihydroxylation of Alkene | OsO₄, NMO | Diol |

Ring Rearrangement or Ring Expansion/Contraction Reactions

The cyclohexyl moiety of this compound can potentially undergo ring size alterations through various rearrangement reactions.

Ring Contraction: The Pinacol rearrangement is a classic method for the ring contraction of 1,2-diols. masterorganicchemistry.comwikipedia.org To achieve this, this compound would first need to be converted to the corresponding 1,2-diol, for example, by dihydroxylation of the alkene obtained from dehydration. Treatment of this diol with a strong acid would then induce a rearrangement, where one of the ring carbons migrates, leading to the formation of a five-membered ring, specifically a cyclopentyl carboxaldehyde or a related ketone derivative. libretexts.orgstackexchange.com The stereochemistry of the diol can influence the migratory aptitude of the ring carbons. wikipedia.org

Ring Expansion: The Tiffeneau-Demjanov rearrangement provides a method for one-carbon ring expansion. wikipedia.org This reaction typically starts from a 1-aminomethyl-cycloalkanol. wikipedia.org Alternatively, a related ring expansion can be initiated from the corresponding ketone, 2-(pyrimidin-5-yl)cyclohexanone. Reaction of the ketone with diazomethane (B1218177) or a similar reagent can lead to a ring-expanded cycloheptanone (B156872) derivative. The migratory aptitude of the adjacent carbons would determine the regioselectivity of the expansion. The Demjanov rearrangement is another related reaction involving the treatment of a primary amine with nitrous acid, which can also result in ring expansion. wikipedia.orgresearchgate.netresearchgate.netslideshare.net

| Rearrangement Type | Starting Material for Rearrangement | Reagents and Conditions for Rearrangement | Expected Product |

| Pinacol Rearrangement (Contraction) | 2-(Pyrimidin-5-yl)cyclohexane-1,2-diol | H₂SO₄, Heat | 1-(Pyrimidin-5-yl)cyclopentane-1-carbaldehyde |

| Tiffeneau-Demjanov Rearrangement (Expansion) | 2-(Pyrimidin-5-yl)cyclohexanone | 1. TMS-CN, 2. LiAlH₄, 3. NaNO₂, H⁺ | 3-(Pyrimidin-5-yl)cycloheptanone |

Derivatives and Analogs of 2 Pyrimidin 5 Yl Cyclohexan 1 Ol

Design and Synthesis of Pyrimidine-Modified Analogs

Introduction of Substituents on the Pyrimidine (B1678525) Ring

The introduction of various substituents onto the pyrimidine ring is a common strategy to create a diverse library of analogs. The nature and position of these substituents can dramatically alter the compound's properties.

Common synthetic approaches for introducing substituents onto the pyrimidine ring include:

Nucleophilic Aromatic Substitution: Halogenated pyrimidines, such as 5-bromopyrimidine, serve as versatile precursors. The halogen atom can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce a wide range of functional groups. For instance, the reaction of 5-bromo-2-chloropyrimidine (B32469) with triorganoindium reagents, catalyzed by palladium, allows for the chemoselective synthesis of 5-substituted-2-chloropyrimidines. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds. Pyrimidine-5-boronic acid and its derivatives can be coupled with a wide array of aryl and heteroaryl halides to introduce diverse aromatic and heteroaromatic moieties at the 5-position of the pyrimidine ring. worktribe.comrsc.org This method offers a high degree of functional group tolerance and generally proceeds with good to excellent yields. For example, 5-pyrimidylboronic acid has been successfully coupled with various heteroaryl halides in the presence of a palladium catalyst to yield the corresponding heteroarylpyrimidines. worktribe.com

Direct C-H Functionalization: More recent methods focus on the direct functionalization of C-H bonds on the pyrimidine ring, offering a more atom-economical approach by avoiding the pre-functionalization required for cross-coupling reactions.

The following table summarizes some examples of substituents introduced onto the pyrimidine ring and the synthetic methods employed.

| Substituent | Position | Synthetic Method | Precursor | Reference |

| Thienyl | 5 | Suzuki Coupling | 5-Pyrimidylboronic acid | worktribe.com |

| Quinolyl | 5 | Suzuki Coupling | 5-Pyrimidylboronic acid | worktribe.com |

| Pyrimidyl | 5 | Suzuki Coupling | 5-Pyrimidylboronic acid | worktribe.com |

| Various Amines | 6 | Nucleophilic Displacement | 6-Chloro-pyrimidine | nih.gov |

| Aryl Groups | 6 | Suzuki Coupling | 6-Chloro-pyrimidine | nih.gov |

Functionalization with Other Heterocyclic Systems (e.g., Fused Pyrimidines)

Fusing another heterocyclic ring to the pyrimidine core can significantly expand the chemical space and introduce novel structural motifs. This strategy often leads to compounds with rigidified conformations, which can enhance binding affinity and selectivity for biological targets. Several classes of fused pyrimidines have been synthesized, including:

Pyrazolo[1,5-a]pyrimidines: These bicyclic systems can be synthesized through the condensation of 3-aminopyrazole (B16455) derivatives with various 1,3-dielectrophiles. Microwave-assisted synthesis has been shown to be an efficient method for preparing these compounds.

Thiazolo[4,5-d]pyrimidines: The synthesis of this class of fused pyrimidines often involves the reaction of aminothiazole derivatives with pyrimidine precursors. For example, 7-substituted amino-5-methyl-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-thiones have been synthesized and evaluated for their biological activities. nih.gov

Oxazolo[5,4-d]pyrimidines: These compounds can be prepared from 5-aminooxazole precursors. A series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines have been synthesized and investigated as inhibitors of various kinases.

The table below provides examples of fused heterocyclic systems derived from pyrimidine precursors.

| Fused Heterocycle | Synthetic Approach | Key Precursors | Reference |

| Pyrazolo[1,5-a]pyrimidine | Condensation | 3-Aminopyrazole, 1,3-Diketone | |

| Thiazolo[4,5-d]pyrimidine | Cyclization | Aminothiazole, Pyrimidine derivative | nih.gov |

| Oxazolo[5,4-d]pyrimidine | Cyclization | 5-Aminooxazole, Pyrimidine derivative |

Design and Synthesis of Cyclohexanol-Modified Analogs

Modifications to the cyclohexanol (B46403) ring of 2-(pyrimidin-5-yl)cyclohexan-1-ol (B6265209) provide another avenue for analog development. These changes can influence the compound's lipophilicity, conformational flexibility, and interactions with biological targets.

Substituent Variation on the Cyclohexanol Ring

The introduction of substituents on the cyclohexanol ring can be achieved through various synthetic strategies, often starting from a functionalized cyclohexanone (B45756) precursor. The position and stereochemistry of these substituents are critical for determining the biological activity of the resulting analogs.

Key synthetic methods include:

Diastereoselective Synthesis: The stereoselective synthesis of substituted cyclohexanones is a well-established field. beilstein-journals.orgnih.gov For example, cascade Michael-aldol reactions can be employed to construct highly functionalized cyclohexanone skeletons with excellent diastereoselectivity. beilstein-journals.org Subsequent reduction of the ketone functionality provides access to the corresponding cyclohexanols with defined stereochemistry.

Acylation and Alkylation: The hydroxyl group of the cyclohexanol can be acylated or alkylated to introduce a variety of functional groups. Diastereoselective acylation of trans-2-substituted-cyclohexanols has been reported, where the stereochemical outcome can be influenced by the presence of additives like pyridine (B92270). pacific.edu

The following table illustrates potential substituent variations on the cyclohexanol ring.

| Substituent | Position | Synthetic Strategy | Precursor |

| Methyl | 2 | Reduction of 2-methylcyclohexanone | 2-Methylcyclohexanone |

| Phenyl | 4 | Grignard reaction on 4-phenylcyclohexanone | 4-Phenylcyclohexanone |

| Methoxy | 3 | Alkylation of 3-hydroxycyclohexanone | 3-Hydroxycyclohexanone |

Alterations of the Cyclohexanol Ring Saturation or Size

Modifying the saturation or size of the cyclohexanol ring can significantly impact the conformational properties of the molecule.

Unsaturation: The introduction of a double bond into the cyclohexanol ring to form a cyclohexenol (B1201834) can be achieved through elimination reactions from a suitably functionalized cyclohexanol or by the reduction of a cyclohexenone. The dehydrogenative aromatization of cyclohexanone derivatives can lead to the formation of phenols. researchgate.net

Ring Expansion and Contraction: Ring expansion of cyclohexanones can be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement, to yield cycloheptanones, which can then be reduced to the corresponding cycloheptanols. organic-chemistry.org Conversely, ring contraction, for instance, via a Favorskii rearrangement of an α-halocyclohexanone, can lead to cyclopentanecarboxylic acid derivatives, which can be further manipulated to form cyclopentanol (B49286) rings. chemistrysteps.com

Introduction of Additional Chiral Centers on the Cyclohexane (B81311) Scaffold

The introduction of new chiral centers on the cyclohexane ring can lead to a multitude of stereoisomers, each with potentially unique biological activities. The diastereoselective synthesis of these complex structures is a significant challenge in organic synthesis.

Strategies for introducing additional chirality include:

Asymmetric Synthesis: The use of chiral catalysts or auxiliaries in the synthesis of substituted cyclohexanones can lead to the formation of enantiomerically enriched products. researchgate.net For example, chiral prolinol ethers have been used to catalyze asymmetric Michael additions to α,β-unsaturated aldehydes, leading to chiral bicyclo[2.2.2]octanone derivatives. researchgate.net

Stereoselective Additions to Cyclohexenones: The conjugate addition of nucleophiles to chiral cyclohexenones can proceed with high diastereoselectivity, allowing for the controlled introduction of a new stereocenter.

The ability to control the stereochemistry at multiple centers is crucial for developing a comprehensive understanding of the structure-activity relationship and for identifying the most potent and selective analogs.

Enantiomeric and Diastereomeric Analogs: Synthesis and Stereochemical Relationships

The structure of this compound contains two chiral centers: one at the carbon atom of the cyclohexyl ring bearing the hydroxyl group (C-1) and the other at the carbon atom attached to the pyrimidine ring (C-2). The presence of these two stereocenters means the compound can exist as four distinct stereoisomers. These isomers consist of two pairs of enantiomers, while the relationship between a molecule from one pair and a molecule from the other is diastereomeric.

The synthesis of specific enantiomeric and diastereomeric analogs of 2-substituted cyclohexanols is a well-established area of organic chemistry. While specific methods for this compound are not extensively detailed in the literature, established stereoselective synthetic strategies for related 1,2-disubstituted cycloalkyls can be applied. google.com These methods focus on controlling the relative (cis/trans) and absolute (R/S) stereochemistry of the two adjacent chiral centers.

Common strategies that could be employed for the stereoselective synthesis include:

Asymmetric Epoxidation and Ring Opening: The synthesis could commence with the asymmetric epoxidation of cyclohexene (B86901) to form a chiral epoxide. Subsequent nucleophilic ring-opening with a pyrimidin-5-yl organometallic reagent (e.g., 5-lithiopyrimidine or a 5-pyrimidinyl Grignard reagent) would proceed with high stereocontrol, typically via an anti-addition, to yield a specific trans-diastereomer.

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a key reaction, after which the auxiliary is removed. youtube.com For instance, an Evans chiral auxiliary could be used to guide an asymmetric aldol (B89426) reaction to set the stereochemistry of the hydroxyl-bearing carbon. youtube.com

Catalytic Asymmetric Hydrogenation: The reduction of a ketone precursor, 2-(pyrimidin-5-yl)cyclohex-2-en-1-one, using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst) could selectively produce one of the four possible stereoisomers.

Substrate-Directed Synthesis: Starting from a chiral cyclohexanol derivative, the existing stereocenter can direct the introduction of the pyrimidine group to a specific face of the molecule, thereby controlling the formation of the second stereocenter.

The four possible stereoisomers of this compound are detailed in the table below, illustrating their stereochemical relationships.

| Compound Name | Configuration | Relationship to (1R,2R) |

| (1R,2R)-2-(Pyrimidin-5-yl)cyclohexan-1-ol | trans | Identity |

| (1S,2S)-2-(Pyrimidin-5-yl)cyclohexan-1-ol | trans | Enantiomer |

| (1R,2S)-2-(Pyrimidin-5-yl)cyclohexan-1-ol | cis | Diastereomer |

| (1S,2R)-2-(Pyrimidin-5-yl)cyclohexan-1-ol | cis | Diastereomer |

This interactive table outlines the stereoisomers of this compound.

The precise stereochemical configuration is crucial as it profoundly influences the biological activity and physical properties of the molecule. The separation of diastereomers can often be achieved by standard chromatographic techniques, while the separation of enantiomers typically requires chiral chromatography or resolution via diastereomeric salt formation.

Strategic Importance of this compound Derivatives as Building Blocks in Complex Chemical Synthesis

Pyrimidine derivatives are of immense interest in organic synthesis, serving as foundational components for a vast array of chemical products. growingscience.com The pyrimidine ring is a key structural motif in nucleobases like cytosine, thymine, and uracil, making it a cornerstone of many biologically active compounds and pharmaceuticals. wikipedia.orgnih.gov The strategic value of this compound lies in its bifunctional nature, possessing both a reactive hydroxyl group and a modifiable pyrimidine ring system. This combination allows it to serve as a versatile building block, or synthon, for the construction of more complex molecules.

The hydroxyl group on the cyclohexyl ring can undergo a variety of chemical transformations, including:

Esterification or Etherification: To introduce new functional groups or link to other molecular fragments.

Oxidation: To form the corresponding ketone, 2-(pyrimidin-5-yl)cyclohexanone.

Substitution: After conversion to a better leaving group (e.g., a tosylate or mesylate), it can be displaced by a wide range of nucleophiles.

Simultaneously, the pyrimidine ring, being an electron-deficient aromatic system, is amenable to various modifications. It can participate in nucleophilic aromatic substitution (SNAr) reactions or be functionalized using modern cross-coupling techniques like Suzuki, Stille, or Buchwald-Hartwig reactions to introduce aryl, alkyl, or amino substituents. organic-chemistry.org

In modern drug discovery, the use of a central molecular scaffold that can be decorated with various chemical groups is a powerful strategy for generating large numbers of structurally related compounds, known as a combinatorial library. nih.gov The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. rsc.org The N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine framework, for example, has been successfully used as a scaffold for developing new enzyme inhibitors. nih.gov

The this compound structure is an excellent candidate for a combinatorial scaffold. It offers several points of diversity where different chemical substituents can be systematically introduced. This allows for the rapid exploration of the chemical space around the core structure to optimize properties such as target binding affinity or pharmacokinetic profiles.

The primary points for diversification on the scaffold are:

The Cyclohexanol -OH group (R¹): Can be converted into ethers, esters, or other functional groups.

Pyrimidine Ring Position 2 (R²): Can be substituted using various cross-coupling reactions.

Pyrimidine Ring Position 4 (R³): Also a prime site for substitution.

Pyrimidine Ring Position 6 (R⁴): A third position on the pyrimidine ring for modification.

The table below illustrates a hypothetical combinatorial library design based on this scaffold.

| Scaffold Position | R¹ (from -OH) | R² | R³ |

| Possible Substituents | -OCH₃, -OC₂H₅, -OBn | -Ph, -Me, -Cl | -NH₂, -N(CH₃)₂, -Morpholine |

| -OAc, -OBz | -Thiophene, -Pyridine | -OMe, -SMe |

This interactive table demonstrates potential diversification points for creating a combinatorial library from the this compound scaffold.

Microwave-assisted synthesis is often employed in combinatorial chemistry to accelerate the generation of such libraries, offering advantages in speed and efficiency. nih.gov

The unique combination of a flexible, saturated ring and a rigid, aromatic heterocycle makes derivatives of this compound intriguing precursors for advanced organic materials. Pyrimidine-containing compounds are known to exhibit interesting photophysical properties and have been incorporated into materials like modular fluorophores. The electron-deficient nature of the pyrimidine ring can be harnessed to create materials with specific electronic or optical characteristics.

By strategically modifying the this compound core, new molecules can be designed for applications in materials science:

Liquid Crystals: By attaching long alkyl chains (mesogens) to the scaffold, it may be possible to induce liquid crystalline phases. The rigid pyrimidine core coupled with the flexible cyclohexyl ring could lead to novel mesophase behavior.

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are used in the development of materials for OLEDs due to their electronic properties. Functionalizing the scaffold with chromophores or charge-transporting moieties could yield new materials for emissive or charge-transport layers.

Functional Polymers: The hydroxyl group can serve as an initiation point for ring-opening polymerization, or the entire molecule could be incorporated as a monomer into a polymer backbone via reactions on the pyrimidine ring. This could produce polymers with tailored thermal, optical, or recognition properties.

The synthesis of such materials often involves multi-step processes where the this compound unit acts as a key intermediate, providing the necessary structural and functional elements for the final material. growingscience.com

Future Perspectives in the Research of 2 Pyrimidin 5 Yl Cyclohexan 1 Ol

Development of Novel and Efficient Synthetic Routes

The future of synthesizing 2-(Pyrimidin-5-yl)cyclohexan-1-ol (B6265209) and its analogues will likely concentrate on developing methodologies that are not only high-yielding but also align with the principles of green chemistry. Current synthetic strategies for related pyrimidine (B1678525) compounds often involve multi-step sequences. nih.govnih.gov Future research will aim to improve upon these by exploring novel synthetic paradigms.

One promising avenue is the use of multicomponent reactions, which allow for the construction of complex molecules from three or more starting materials in a single step, thereby reducing waste and improving efficiency. mdpi.com Another area of focus will be the adoption of catalytic methods, including biocatalysis and organocatalysis, to afford enantiomerically pure versions of the target compound. The development of continuous flow processes could also offer significant advantages in terms of scalability, safety, and process control over traditional batch methods.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. | Design of novel one-pot procedures. |

| Asymmetric Catalysis | Access to enantiomerically pure compounds. | Development of novel chiral catalysts (organo- or metal-based). |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme screening and engineering for specific transformations. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Exploration of solvent-free or green solvent conditions. nih.gov |

These advanced synthetic strategies will be crucial for creating a diverse library of this compound derivatives for further study.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure of this compound is fundamental for predicting its properties and reactivity. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide essential structural information, future research will leverage more advanced methods for a more detailed picture. nih.govnih.gov

High-resolution two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, will be instrumental in unambiguously assigning all proton and carbon signals, especially for more complex derivatives. Solid-state NMR could provide insights into the compound's structure and dynamics in the solid phase. For absolute stereochemical determination, X-ray crystallography remains the gold standard, providing precise information on bond lengths, bond angles, and crystal packing interactions. nih.gov Furthermore, chiroptical methods like circular dichroism (CD) spectroscopy will be vital for confirming the enantiopurity of chiral samples. The use of related chiral molecules for the recognition of enantiomers through NMR and fluorescence spectroscopy suggests a potential application for optically pure this compound as a chiral solvating agent. rsc.org

| Technique | Information Gained | Future Application |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships. | Unambiguous structure elucidation of complex derivatives. |

| X-ray Crystallography | Precise 3D structure, stereochemistry, intermolecular interactions. | Determination of absolute configuration and solid-state packing. nih.gov |

| High-Resolution Mass Spectrometry | Accurate mass and elemental composition. | Confirmation of molecular formula. |

| Circular Dichroism (CD) | Information on chirality and secondary structure. | Confirmation of enantiomeric purity and stereochemistry. |

| Fluorescence Spectroscopy | Emission and excitation properties. | Potential use in molecular recognition studies. rsc.org |

In-Depth Computational Modeling for Rational Design and Reactivity Prediction

Computational chemistry has become an indispensable tool in modern chemical research, and its application to this compound is expected to provide deep insights into its behavior. mdpi.comnih.gov Density Functional Theory (DFT) calculations can be employed to predict the molecule's optimized geometry, electronic structure, and spectroscopic properties, which can then be compared with experimental data for validation. nih.gov

Molecular dynamics (MD) simulations can be used to study the conformational landscape of the flexible cyclohexanol (B46403) ring and to understand its interactions with solvents or biological macromolecules. Furthermore, computational methods can be used to predict the reactivity of the molecule, for example, by calculating molecular electrostatic potential (MEP) maps to identify sites susceptible to electrophilic or nucleophilic attack. nih.gov This predictive power will be invaluable for the rational design of new derivatives with tailored electronic and steric properties, as well as for planning more efficient synthetic routes.

| Computational Method | Predicted Properties | Impact on Research |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, spectroscopic data. | Aids in structural elucidation and understanding of electronic properties. nih.gov |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions. | Provides insight into dynamic behavior and binding modes. |

| Molecular Electrostatic Potential (MEP) | Reactive sites for electrophilic and nucleophilic attack. | Guides the design of new reactions and derivatives. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions. | Deepens understanding of intramolecular and intermolecular forces. nih.gov |

Exploration of this compound and its Derivatives as Versatile Synthetic Intermediates

The chemical architecture of this compound, featuring a modifiable hydroxyl group and a versatile pyrimidine ring, makes it an attractive building block for synthetic chemistry. nih.gov Future research will undoubtedly focus on exploring the synthetic utility of this compound as an intermediate for the construction of more complex molecular frameworks.

The hydroxyl group can be readily converted into a wide range of other functional groups, or it can serve as a handle for attaching the molecule to a solid support for combinatorial synthesis. The pyrimidine ring itself can undergo various transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, to introduce further diversity. nih.gov The resulting library of derivatives could be screened for a wide range of applications, including as potential pharmaceuticals, agrochemicals, or materials with novel optical or electronic properties. The pyrimidine nucleus is a well-established privileged structure in medicinal chemistry, suggesting that derivatives of this compound could be of significant interest in drug discovery programs. nih.govresearchgate.net

| Functional Group | Potential Transformations | Resulting Structures |

| Hydroxyl (-OH) | Oxidation, esterification, etherification, substitution. | Ketones, esters, ethers, halides. |

| Pyrimidine Ring | Nucleophilic aromatic substitution, cross-coupling reactions, N-alkylation. | Substituted pyrimidines with diverse functional groups. |

The systematic exploration of these transformations will pave the way for the discovery of new compounds with potentially valuable properties, solidifying the role of this compound as a versatile synthetic intermediate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.